molecular formula C27H53BrO14 B12417942 Bromo-PEG12-acid

Bromo-PEG12-acid

Cat. No.: B12417942
M. Wt: 681.6 g/mol
InChI Key: KQTZWCVOBWHIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG12-acid is a polyethylene glycol (PEG) derivative with a bromine atom and a carboxylic acid group. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications. The compound is known for its high purity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG12-acid can be synthesized through a series of chemical reactions involving the introduction of a bromine atom and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include additional purification steps such as column chromatography or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG12-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Thiol-PEG12-acid, Amine-PEG12-acid, Azide-PEG12-acid.

    Esterification: PEG12-acid esters.

    Amidation: PEG12-acid amides.

Scientific Research Applications

Bromo-PEG12-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

Bromo-PEG12-acid exerts its effects primarily through its functional groups. The bromine atom allows for nucleophilic substitution reactions, enabling the attachment of various nucleophiles. The carboxylic acid group facilitates esterification and amidation reactions, allowing for the formation of stable covalent bonds with other molecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the selective degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

  • Bromo-PEG1-acid
  • Bromo-PEG2-acid
  • Bromo-PEG3-acid
  • Bromo-PEG4-acid
  • Bromo-PEG5-acid
  • Bromo-PEG8-acid

Uniqueness

Bromo-PEG12-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or enhanced solubility, such as in the synthesis of PROTACs and other bioconjugation processes .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53BrO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTZWCVOBWHIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53BrO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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